REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][C:5]([CH3:11])=[C:6]([CH3:10])[C:7]=1[C:8]#[N:9].[S-2:12].[Na+].[Na+]>C(O)(C)(C)C.CC(O)C>[CH3:10][C:6]1[C:5]([CH3:11])=[N:4][NH:3][C:2](=[S:12])[C:7]=1[C:8]#[N:9] |f:1.2.3|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=C(C1C#N)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
|
Type
|
CUSTOM
|
Details
|
irradiated at 100° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solids on the filter were washed with IPA
|
Type
|
CONCENTRATION
|
Details
|
The solute was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting solid was dried overnight at 60° C. in a vacuum oven
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(NN=C1C)=S)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |